molecular formula C13H20N2O2 B170487 (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate CAS No. 137102-30-8

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Cat. No. B170487
M. Wt: 236.31 g/mol
InChI Key: IJALRZPKODHZOR-LLVKDONJSA-N
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Description

“(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate” is a specialty chemical that is used in various fields such as drug discovery, catalysis, and material science. It is also used in the field of asymmetric synthesis as a chiral building block .


Synthesis Analysis

The synthesis of enantiopure (S)-1-phenylpropan-2-amine derivatives, which includes “(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate”, has been explored using both chemical and biocatalytic approaches . One method involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Molecular Structure Analysis

The molecular formula of “(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate” is C13H20N2O2 . The InChI key, which is a unique identifier for chemical substances, is IJALRZPKODHZOR-LLVKDONJSA-N .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can undergo a one-pot three-component cascade reaction of α-amino aryl ketones, indoles, and CBr4 in moderate to good yields . This new strategy exhibits excellent mild reaction conditions and step-economy, easily accessible reactants .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.31 . It has a predicted density of 1.066±0.06 g/cm3 . The melting point is between 85-90°C , and the boiling point is predicted to be 372.2±35.0 °C . The compound has a pKa of approximately 11 .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Implications

Synthetic phenolic antioxidants (SPAs), including compounds related to carbamates, are utilized across various industries to prolong product shelf life by retarding oxidative reactions. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in numerous environmental matrices. Studies indicate that SPAs might cause hepatic toxicity, possess endocrine-disrupting effects, and potentially act as carcinogens. The transformation products of these antioxidants could exhibit more severe toxic effects than their parent compounds, underscoring the need for developing novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Carbamate Metabolism and Hydrolysis

Research on carbamates has elucidated a qualitative relationship between their molecular structure and metabolic hydrolysis, contributing to the understanding of their stability and reactivity. Such insights are crucial for the design of carbamates as drugs or prodrugs, offering a foundation for the development of compounds with desired pharmacokinetic properties (Vacondio et al., 2010).

Non-Phosgene Synthesis of N-Substituted Carbamates

The move towards green chemistry has spurred research into non-phosgene methods for synthesizing N-substituted carbamates. This research focuses on utilizing less hazardous carbonyl reagents, such as CO, dimethyl carbonate, CO2, and alkyl carbamates, highlighting an ongoing shift towards safer, more environmentally friendly chemical processes (Shang Jianpen, 2014).

Safety And Hazards

The compound is labeled with the hazard symbol Xn, which means it is harmful . It is harmful if swallowed (R22), irritating to the respiratory system and skin (R37/38), and there is a risk of serious damage to eyes (R41) . Safety measures include wearing eye/face protection and rinsing immediately with plenty of water and seeking medical advice in case of contact with eyes .

properties

IUPAC Name

tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJALRZPKODHZOR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640524
Record name tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

CAS RN

137102-30-8
Record name tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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